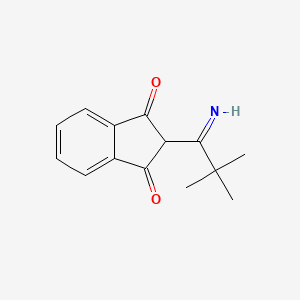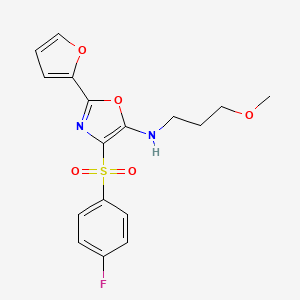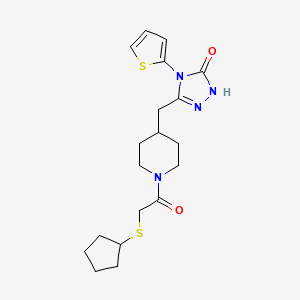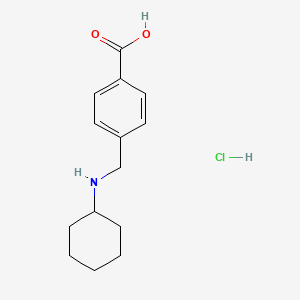![molecular formula C18H16N2O5S2 B2499376 (Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 683238-19-9](/img/structure/B2499376.png)
(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzo[d]thiazol-2(3H)-imine . Benzo[d]thiazol-2(3H)-imine derivatives are often studied for their potential biological activities.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in its structure . Without specific information, it’s difficult to predict the exact reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure . Some general properties of similar compounds include a certain molar mass and density .科学的研究の応用
Fluoride and Heavy Metal Removal:
(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate: has been investigated for its adsorption capacity towards fluoride ions (F^-) and heavy metal ions (such as Pb^2+, Cd^2+, and Cu^2+). Its microporous structure allows selective adsorption, making it effective in water treatment .
Volatile Organic Compounds (VOCs) Removal: The compound also shows promise in removing volatile organic compounds (VOCs) from air and water. Its adsorption properties make it suitable for tackling pollutants like benzene, toluene, and xylene .
Carbon Dioxide (CO2) Capture: Researchers have explored its potential for capturing CO2, contributing to greenhouse gas mitigation efforts. The compound’s porous structure enables efficient CO2 adsorption, making it relevant for carbon capture and storage technologies .
Catalysis Applications
(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate: has implications in catalysis:
Catalytic Reactions: Its structure suggests possible catalytic activity. Researchers have investigated its role in various reactions, such as oxidation, hydrogenation, and cross-coupling reactions. Further studies are needed to explore its full catalytic potential .
Battery Technology
Emerging research highlights the compound’s significance in battery technology:
Energy Storage: The compound’s properties make it a candidate for energy storage applications. Researchers are exploring its use as an electrode material in batteries, aiming for improved energy density and stability .
Future Research Directions
While we’ve covered several applications, there’s still room for exploration:
Further Synthesis Strategies: Continued investigation into synthesis methods (including hydrothermal, microwave irradiation, electrochemical, mechanochemical, and sonochemical approaches) can enhance our understanding and optimize compound production .
Novel Applications: Researchers should explore novel applications beyond the existing fields. Investigating its behavior under different conditions and in combination with other materials may reveal untapped potential .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-20-14-9-8-13(27(3,23)24)10-15(14)26-18(20)19-16(21)11-4-6-12(7-5-11)17(22)25-2/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEMXVGGSODKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2499296.png)
![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2499297.png)




![2-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2499307.png)
![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)
![N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2499309.png)

![1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione](/img/structure/B2499311.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2499312.png)
![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)